molecular formula C15H14N4O2 B11191574 Ethyl 7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11191574
M. Wt: 282.30 g/mol
InChI Key: IHTDWNHUWCRSNX-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it a valuable target for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with ethyl acetoacetate in the presence of a suitable catalyst . The reaction is carried out under reflux conditions in an organic solvent such as ethanol or acetic acid. The product is then purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Comparison with Similar Compounds

Ethyl 7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.

Biological Activity

Ethyl 7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a member of the triazolo-pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, its effects on various biological targets, and its potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring fused to a pyrimidine structure, characterized by an ethyl group at the 6-position and a phenyl group at the 2-position. Its molecular formula is C13H14N4O2C_{13}H_{14}N_4O_2 with a molecular weight of approximately 262.28 g/mol.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical signaling pathways. For instance, it targets tyrosyl DNA phosphodiesterase 2 (TDP2) and lysine-specific histone demethylase 1 (LSD1), which are associated with DNA repair and gene expression regulation .
  • Cell Cycle Regulation : Research indicates that this compound can induce cell cycle arrest in cancer cells, particularly at the G2/M phase. This effect is linked to its ability to disrupt normal cell signaling pathways .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives:

  • Cell Line Studies : In vitro studies demonstrated that this compound exhibited significant antiproliferative activity against various cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). For example, one derivative showed an IC50 value of 9.47 µM against MGC-803 cells .
  • Mechanism of Action in Cancer : The compound's ability to inhibit the ERK signaling pathway was noted as a crucial factor in its anticancer activity. This inhibition leads to reduced phosphorylation of key proteins involved in cell proliferation and survival .

Other Biological Activities

The compound also exhibits:

  • Antibacterial and Antiviral Activities : Triazolo-pyrimidines have shown potential in inhibiting bacterial growth and viral replication through various mechanisms that disrupt microbial metabolism .

Data Summary Table

Activity TypeTarget Cell LinesIC50 Values (µM)Mechanism of Action
AnticancerMGC-8039.47ERK pathway inhibition
HCT-1169.58Cell cycle arrest
MCF-713.1Apoptosis induction
AntibacterialVarious BacteriaNot specifiedDisruption of microbial metabolism
AntiviralHIVNot specifiedInhibition of viral replication

Case Study 1: Antiproliferative Effects

A study investigated the antiproliferative effects of various triazolo-pyrimidine derivatives on human cancer cell lines. The most active derivative showed significant inhibition of cell growth and induced apoptosis through the activation of caspase pathways .

Case Study 2: Mechanistic Insights

Another research focused on elucidating the mechanism by which triazolo-pyrimidines induce apoptosis in cancer cells. It was found that these compounds activate stress response pathways leading to mitochondrial dysfunction and subsequent cell death .

Properties

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

ethyl 7-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H14N4O2/c1-3-21-14(20)12-9-16-15-17-13(18-19(15)10(12)2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3

InChI Key

IHTDWNHUWCRSNX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)C3=CC=CC=C3)N=C1)C

Origin of Product

United States

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